1,3-Benzodioxole-5-carboxylic acid, 5-(aminocarbonyl)-1H-imidazol-4-yl ester
Overview
Description
1,3-Benzodioxole-5-carboxylic acid, 5-(aminocarbonyl)-1H-imidazol-4-yl ester is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzodioxole ring fused with an imidazole ring, making it an interesting subject for research in organic chemistry, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzodioxole-5-carboxylic acid, 5-(aminocarbonyl)-1H-imidazol-4-yl ester typically involves multi-step organic reactions. One common method starts with the preparation of 1,3-Benzodioxole-5-carboxylic acid, which is then converted into its acid chloride derivative. This intermediate reacts with 5-(aminocarbonyl)-1H-imidazole under controlled conditions to form the desired ester.
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Step 1: Preparation of 1,3-Benzodioxole-5-carboxylic acid
Reagents: Piperonal, potassium permanganate (KMnO₄)
Conditions: Aqueous medium, reflux
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Step 2: Formation of Acid Chloride
Reagents: Thionyl chloride (SOCl₂)
Conditions: Anhydrous conditions, room temperature
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Step 3: Esterification
Reagents: 5-(aminocarbonyl)-1H-imidazole
Conditions: Base (e.g., triethylamine), organic solvent (e.g., dichloromethane), room temperature
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
1,3-Benzodioxole-5-carboxylic acid, 5-(aminocarbonyl)-1H-imidazol-4-yl ester can undergo various chemical reactions, including:
Oxidation: The benzodioxole ring can be oxidized to form quinone derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Alkyl halides, acyl chlorides
Major Products
Oxidation: Quinone derivatives
Reduction: Alcohol derivatives
Substitution: Alkylated or acylated imidazole derivatives
Scientific Research Applications
1,3-Benzodioxole-5-carboxylic acid, 5-(aminocarbonyl)-1H-imidazol-4-yl ester has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1,3-Benzodioxole-5-carboxylic acid, 5-(aminocarbonyl)-1H-imidazol-4-yl ester involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. The benzodioxole and imidazole rings contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Benzodioxole-5-carboxylic acid
- 5-(Aminocarbonyl)-1H-imidazole
- 1,3-Benzodioxole-5-carboxylic acid, methyl ester
Comparison
Compared to its analogs, 1,3-Benzodioxole-5-carboxylic acid, 5-(aminocarbonyl)-1H-imidazol-4-yl ester exhibits unique properties due to the combination of the benzodioxole and imidazole rings. This dual-ring structure enhances its chemical reactivity and potential biological activity, making it a valuable compound for diverse research applications.
Properties
IUPAC Name |
(5-carbamoyl-1H-imidazol-4-yl) 1,3-benzodioxole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O5/c13-10(16)9-11(15-4-14-9)20-12(17)6-1-2-7-8(3-6)19-5-18-7/h1-4H,5H2,(H2,13,16)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUVZIPJBSDUYLN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)OC3=C(NC=N3)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30867441 | |
Record name | 5-Carbamoyl-1H-imidazol-4-yl 2H-1,3-benzodioxole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30867441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66148-63-8 | |
Record name | 5-Carbamoyl-1H-imidazol-4-yl-piperonylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066148638 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Synthesis routes and methods
Procedure details
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